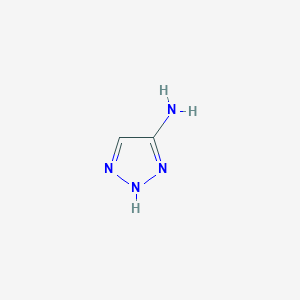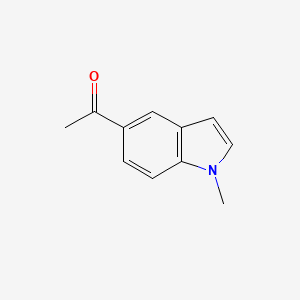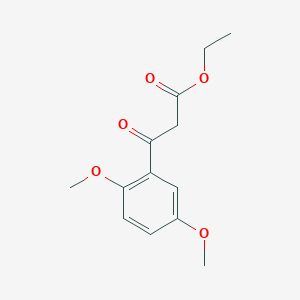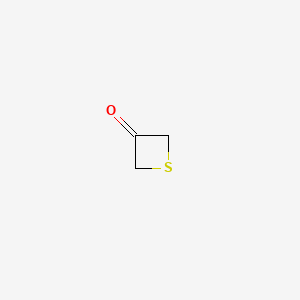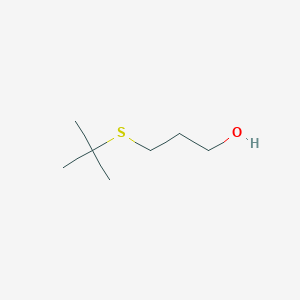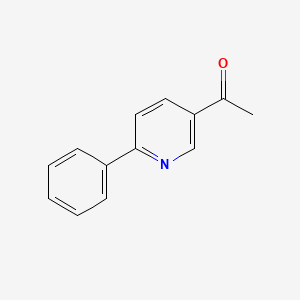
6-Iodoisoquinoline
Descripción general
Descripción
6-Iodoisoquinoline is a chemical compound with the molecular formula C9H6IN . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including this compound, has been a topic of interest in organic and medicinal chemistry . Various strategies have been developed for the efficient synthesis of isoquinoline and its derivatives . For instance, a novel 6-endo-dig cyclization for the efficient synthesis of isoquinoline derivatives starting with alkynaldehydes using silver nitrate as a catalyst has been studied .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, and 1 iodine atom . The exact mass of the molecule is 254.95450 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.05 g/mol, a monoisotopic mass of 254.95450 g/mol, and a complexity of 138 .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Intermediates
Dirhodium(II)-Catalyzed Bisfunctionalization
The synthesis of 4-Iodoisoquinolin-1(2H)-ones via a Dirhodium(II)-catalyzed reaction under mild conditions showcases the utility of 6-Iodoisoquinoline derivatives as intermediates for developing biologically and medicinally important compounds. This methodology highlights the potential for gram-scale synthesis of key intermediates for CRTH2 antagonists, demonstrating the compound's role in facilitating complex organic syntheses (Fang et al., 2019).
Palladium-Catalyzed Couplings
The efficient preparation of 6-lodoisocoumarin and its aza-analogue from vanillin, followed by their use in palladium-catalyzed coupling reactions, emphasizes the adaptability of this compound in synthesizing rubromycin type structures. These steps underline the compound's versatility in constructing complex molecular architectures (Brasholz et al., 2005).
Photocatalytic Applications
Photoredox Catalysis
Iodo-Bodipy, a derivative related to the iodoisoquinoline framework, serves as an efficient recyclable photocatalyst for tandem oxidation-[3+2] cycloaddition reactions. This application in preparing pyrrolo[2,1-a]isoquinoline underscores the significance of iodoisoquinoline derivatives in photoredox catalysis, offering pathways to synthesize complex heterocycles (Guo et al., 2013).
Biological and Medicinal Applications
Antimicrobial Activity
Research into quinazolin-4(3H)-one derivatives of this compound has revealed promising antimicrobial properties. The synthesis and screening of these derivatives for antimicrobial activity demonstrate their potential in addressing microbial resistance, with certain compounds exhibiting excellent broad-spectrum activity (Alafeefy, 2008).
Antifungal Activity
Similarly, novel groups of 6-iodoquinazolin-4(3H)-one derivatives have shown potential antifungal properties, highlighting the compound's versatility in contributing to the development of new antifungal agents. The fungicidal activities of these compounds against various strains signify the role of this compound derivatives in expanding the arsenal against fungal infections (El-Hashash et al., 2015).
Mecanismo De Acción
Target of Action
6-Iodoisoquinoline, also known as EQ-6, primarily targets the chaperone domain of heat shock protein 90 . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, degradation, and signal transduction .
Mode of Action
EQ-6 interacts with its target by inhibiting the chaperone domain of heat shock protein 90 . This inhibition prevents axon degeneration in primary dorsal root ganglion neurons in vitro . The interaction of EQ-6 with its target preserves the levels of nicotinamide adenine dinucleotide (NAD), a key metabolite in the programmed axon degeneration pathway .
Biochemical Pathways
The primary biochemical pathway affected by EQ-6 is the programmed axon degeneration pathway . By preserving the levels of NAD, EQ-6 prevents axon degeneration, which is associated with chemotherapy-induced peripheral neuropathy (CIPN) . The compound also reduces tissue levels of SF3B2, a potential biomarker of target engagement .
Pharmacokinetics
The oral bioavailability of EQ-6 is about 10%, partly due to rapid metabolism in the liver . Despite this, EQ-6 is concentrated in neural tissues , suggesting that it can reach its target sites effectively.
Result of Action
The molecular effect of EQ-6’s action is the preservation of NAD levels, which prevents axon degeneration . At the cellular level, EQ-6 prevents the loss of epidermal nerve fibers in a mouse model of CIPN induced by paclitaxel . These effects suggest that EQ-6 could be a potential therapeutic agent for preventing CIPN.
Action Environment
Factors such as behaviors, nutrition, and exposure to chemicals and industrial pollutants can have epigenetic effects . Therefore, these factors could potentially influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
6-Iodoisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, thereby affecting cellular energy metabolism and redox states . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . This binding is facilitated by the iodine atom, which enhances the compound’s affinity for the enzyme. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 . The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s interaction with NAD-dependent enzymes can affect cellular redox states and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, such as the liver and brain . Its distribution is influenced by factors such as lipophilicity and the presence of transport proteins that facilitate its uptake and efflux.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
6-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUNAKZXZRFMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506651 | |
| Record name | 6-Iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75476-84-5 | |
| Record name | 6-Iodoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75476-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
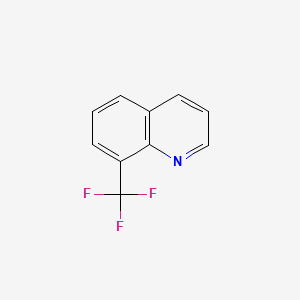
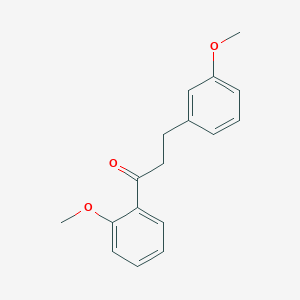
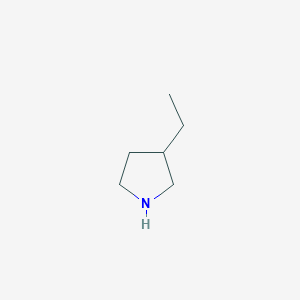
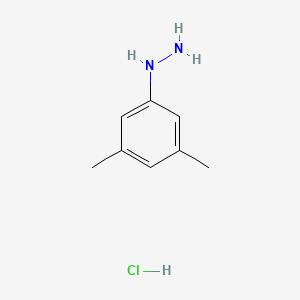
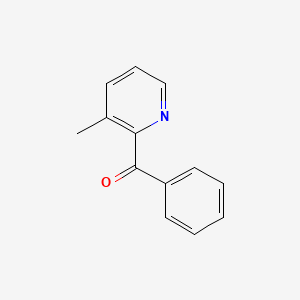
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
